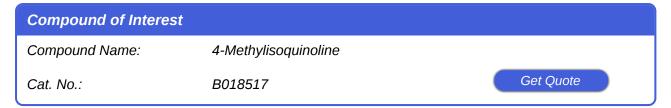


An In-depth Technical Guide to the Spectroscopic Data of 4-Methylisoquinoline

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-methylisoquinoline**, targeting researchers, scientists, and professionals in drug development. The guide details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside experimental protocols for data acquisition.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for **4-methylisoquinoline** in a structured tabular format for ease of reference and comparison.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The tables below summarize the predicted and experimental ¹H and ¹³C NMR chemical shifts for **4-methylisoquinoline**.

Table 1: ¹H NMR Spectroscopic Data for **4-Methylisoquinoline**



Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	~8.9	S	-
H-3	~7.5	S	-
H-5	~8.0	d	~8.0
H-6	~7.6	t	~7.5
H-7	~7.8	t	~7.5
H-8	~8.1	d	~8.0
4-CH₃	~2.7	S	-

Note: The chemical shifts are approximate and based on data from analogous compounds and spectral prediction. The exact values can vary based on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for **4-Methylisoquinoline**

Chemical Shift (δ, ppm)
~152
~143
~129
~135
~128
~127
~130
~127
~129
~18



Note: The chemical shifts are approximate and based on data from analogous compounds and spectral prediction. The exact values can vary based on the solvent and experimental conditions.

1.2. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for **4-methylisoquinoline** are listed below.

Table 3: FT-IR Spectroscopic Data for 4-Methylisoquinoline

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
3050-3000	Aromatic C-H stretch	Medium
2950-2850	Aliphatic C-H stretch (CH₃)	Medium
1620-1580	C=C and C=N ring stretching	Strong
1500-1400	C=C ring stretching	Medium-Strong
1380-1370	CH₃ bending	Medium
850-750	C-H out-of-plane bending	Strong

1.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The key mass spectral data for **4-methylisoquinoline** are provided below.

Table 4: Mass Spectrometry Data for 4-Methylisoquinoline

m/z	lon	Relative Abundance
143	[M] ⁺ (Molecular Ion)	High
142	[M-H] ⁺	Moderate
115	[M-H-HCN] ⁺ or [M-N=CH ₂] ⁺	Moderate to High
89	[C7H5]+	Moderate



Note: The fragmentation pattern is predicted based on the structure of **4-methylisoquinoline** and general fragmentation rules for isoquinoline alkaloids.[1][2] The molecular ion is expected to be prominent.[2] Common fragmentation pathways for isoquinolines involve the loss of small neutral molecules like HCN.[1][2]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

2.1. NMR Spectroscopy

- Sample Preparation: A sample of 5-10 mg of **4-methylisoquinoline** is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[3] The solution must be homogeneous and free of any particulate matter.[4]
- Instrument: A standard NMR spectrometer operating at a frequency of 400 MHz or higher for
 ¹H NMR is typically used.[5]
- Acquisition Parameters (¹H NMR):
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg' in Bruker TopSpin) is used.
 - Number of Scans: 16 to 64 scans are typically acquired to achieve a good signal-to-noise ratio.
 - Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.
 - Spectral Width: A spectral width of approximately 12-15 ppm is set.
- Acquisition Parameters (¹³C NMR):
 - Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg' in Bruker TopSpin) is used.
 - Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
 - Relaxation Delay: A relaxation delay of 2-5 seconds is used.



- Spectral Width: A spectral width of approximately 200-220 ppm is set.
- Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

2.2. Infrared (IR) Spectroscopy

- Sample Preparation: For a solid sample, a small amount of **4-methylisoquinoline** is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for a liquid sample or a solution, a drop can be placed between two KBr or NaCl plates. A common modern technique is Attenuated Total Reflectance (ATR), where a small amount of the solid or liquid sample is placed directly on the ATR crystal.[6]
- Instrument: A Fourier Transform Infrared (FT-IR) spectrometer is used.[7]
- Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first.[8] The sample is then scanned over the mid-IR range (typically 4000-400 cm⁻¹).[7] Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

2.3. Mass Spectrometry (MS)

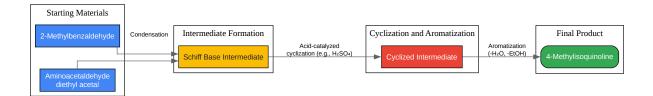
- Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for solutions.[9]
- Ionization: Electron Impact (EI) is a common ionization technique for relatively volatile and thermally stable compounds like **4-methylisoquinoline**.[9] In EI, high-energy electrons (typically 70 eV) bombard the sample molecules, causing ionization and fragmentation.[9]
- Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge (m/z) ratio.[1]
- Detection: An electron multiplier or other sensitive detector is used to detect the ions.



Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.
 The peak with the highest m/z often corresponds to the molecular ion [M]⁺, and the other peaks represent fragment ions.

Mandatory Visualization

The following diagram illustrates a common synthetic route to the isoquinoline core structure, the Pomeranz-Fritsch reaction, adapted for the synthesis of **4-methylisoquinoline**.[10][11][12] [13]



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Caption: Pomeranz-Fritsch synthesis of **4-methylisoquinoline**.

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